

An In-depth Technical Guide to the Chemical Structure and Mechanism of CWP232228

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Compound of Interest

Compound Name: CWP232228

Cat. No.: B10824955

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A Small Molecule Inhibitor of the Wnt/β-Catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **CWP232228**, a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. **CWP232228** has demonstrated significant anti-tumor activity in various cancer models by targeting cancer stem cells.

Chemical Structure and Identifiers

CWP232228 is a synthetic small molecule compound.[1] Its chemical identity is defined by the following identifiers:



Identifier	Value		
Molecular Formula	C33H34N7Na2O7P[2]		
IUPAC Name	sodium 4-(((6S,9aS)-2-allyl-1- (benzylcarbamoyl)-8-((2,3-dihydrocinnolin-8- yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1- c][1][3][4]triazin-6-yl)methyl)phenyl phosphate[5]		
CAS Number	1144044-02-9[2]		
SMILES	C=CCN1CC(N(INVALID-LINK C(N(CC3=CC=CC4=CN(C)N=C43)C5)=O) [C@H]5N1C(NCC6=CC=CC=C6)=O)=O[2]		

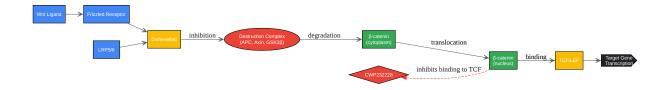
A 2D representation of the chemical structure of **CWP232228** is provided below.

Caption: 2D Chemical Structure of CWP232228.

Mechanism of Action: Targeting the Wnt/β-Catenin Pathway

CWP232228 functions as a selective inhibitor of the Wnt/β-catenin signaling pathway.[2] Its primary mechanism involves antagonizing the binding of β-catenin to T-cell factor (TCF) in the nucleus.[1][2] This interaction is a critical step in the activation of Wnt target genes that promote cell proliferation and survival.[3][6] By disrupting the β-catenin/TCF complex, **CWP232228** effectively downregulates the expression of downstream target genes such as c-Myc, cyclin D1, and LEF1.[3][4] This inhibitory action has been shown to be particularly effective in cancer stem cells, which often exhibit elevated Wnt/β-catenin signaling.[1][7]

The following diagram illustrates the canonical Wnt/ β -catenin signaling pathway and the inhibitory role of **CWP232228**.





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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of **CWP232228**.

Quantitative Data

CWP232228 has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (hours)	Reference
HCT116	Colon Cancer	4.81	24	[3]
HCT116	Colon Cancer	1.31	48	[3]
HCT116	Colon Cancer	0.91	72	[3]
4T1	Mouse Breast Cancer	2	48	[2]
MDA-MB-435	Human Breast Cancer	0.8	48	[2]
Нер3В	Liver Cancer	2.566	48	[2]
Huh7	Liver Cancer	2.630	48	[2]
HepG2	Liver Cancer	2.596	48	[2]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of **CWP232228**.

Cell Viability and Cytotoxicity Assays

 Method: MTS or MTT assays are commonly employed to assess the effect of CWP232228 on cell viability.



Procedure: Cancer cell lines (e.g., HCT116, 4T1, MDA-MB-435) are seeded in 96-well plates and treated with varying concentrations of CWP232228 for specified durations (e.g., 24, 48, 72 hours).[2][3] Following treatment, a reagent such as MTS or MTT is added, and the absorbance is measured to determine the percentage of viable cells relative to a vehicle-treated control.[3][4]

Western Blot Analysis

- Purpose: To determine the effect of CWP232228 on the protein expression levels of key components of the Wnt/β-catenin pathway.
- Procedure: Cells are treated with CWP232228, and total protein is extracted. For nuclear protein analysis, nuclear fractionation is performed. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., β-catenin, LEF1, c-Myc, Cyclin D1).[3][4] A secondary antibody conjugated to an enzyme is then used for detection via chemiluminescence.[8]

Luciferase Reporter Assay

- Purpose: To quantify the transcriptional activity of the β-catenin/TCF complex.
- Procedure: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash).[3] Following treatment with CWP232228, luciferase activity is measured and normalized to a control reporter to determine the extent of pathway inhibition.[8]

Real-Time PCR

- Purpose: To measure the effect of CWP232228 on the mRNA expression of Wnt target genes.
- Procedure: Total RNA is extracted from CWP232228-treated cells and reverse-transcribed into cDNA.[1] Quantitative PCR is then performed using primers specific for target genes.[4]
 Gene expression levels are normalized to a housekeeping gene.[1][4]

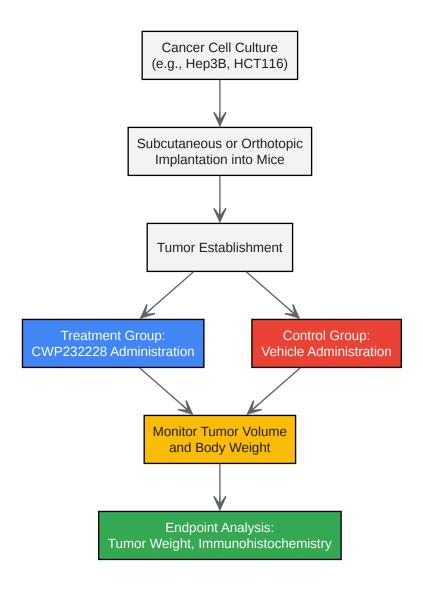
In Vivo Xenograft Models

• Purpose: To evaluate the anti-tumor efficacy of CWP232228 in a living organism.



Procedure: Human cancer cells (e.g., Hep3B, HCT116, 4T1, MDA-MB-435) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., NOD/SCID). [1][3][4] Once tumors are established, mice are treated with CWP232228 (e.g., 100 mg/kg, intraperitoneally) or a vehicle control.[1][4] Tumor volume and body weight are monitored throughout the study.[4]

The following diagram outlines a general workflow for evaluating the in vivo efficacy of **CWP232228**.



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